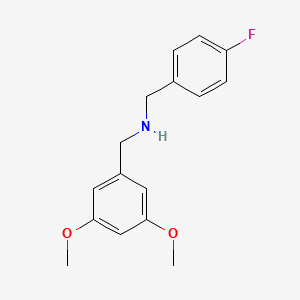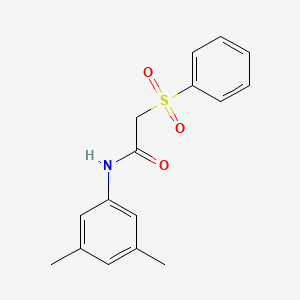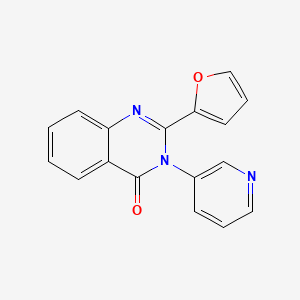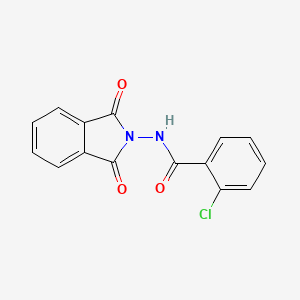![molecular formula C15H20N2O2S B5817390 N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, also known as AG490, is a tyrosine kinase inhibitor that has been widely used in scientific research to study various cellular processes. It is a potent inhibitor of Janus kinases (JAKs), which play a crucial role in cytokine signaling pathways.
Wirkmechanismus
N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide inhibits JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of JAKs and the subsequent activation of downstream signaling pathways. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to be a selective inhibitor of JAK2 and JAK3.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit the proliferation of various cancer cell lines such as breast cancer, leukemia, and lymphoma cells. It has also been shown to induce apoptosis in cancer cells. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit the production of various cytokines such as interleukins and interferons. It has also been shown to inhibit the activation of transcription factors such as STAT3 and STAT5.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide is a potent and selective inhibitor of JAKs, making it an ideal tool for studying the role of JAKs in various cellular processes. It is also relatively easy to synthesize, making it readily available for research. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide in scientific research. One area of interest is the role of JAKs in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide could be used to study the signaling pathways involved in these diseases and to develop new therapies. Another area of interest is the role of JAKs in the immune response to cancer. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide could be used to study the signaling pathways involved in the immune response to cancer and to develop new immunotherapies. Finally, N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide could be used in combination with other inhibitors to target multiple signaling pathways and improve the efficacy of cancer therapies.
Conclusion:
In conclusion, N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, or N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide, is a potent and selective inhibitor of JAKs that has been widely used in scientific research. It has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesemethoden
N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide is synthesized by reacting 2-methoxyaniline with carbon disulfide and sodium hydroxide to form 2-methoxyphenyl isothiocyanate. This is then reacted with cyclohexanecarboxylic acid to form N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been extensively used in scientific research to study the role of JAKs in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to study the signaling pathways of various cytokines such as interleukins, interferons, and growth factors. N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide has been shown to inhibit the activation of JAKs, which leads to the inhibition of downstream signaling pathways.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-19-13-10-6-5-9-12(13)16-15(20)17-14(18)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJWOCJKVIDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B5817315.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)

![1-[2-(2,3-dimethylphenoxy)ethyl]piperidine](/img/structure/B5817327.png)
![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)

![2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5817410.png)
